![molecular formula C10H14O2 B1335235 2,3-Dimethyl-4-methoxybenzyl alcohol CAS No. 178049-63-3](/img/structure/B1335235.png)
2,3-Dimethyl-4-methoxybenzyl alcohol
Overview
Description
2,3-Dimethyl-4-methoxybenzyl alcohol is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is characterized by the presence of two methyl groups and a methoxy group attached to a benzyl alcohol structure. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as alcohols and benzyl alcohols, often interact with a variety of biological targets, including enzymes and cellular structures .
Mode of Action
Alcohols generally interact with their targets through processes such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Alcohols can participate in a variety of reactions, including conversion into alkyl halides, tosylates, alkenes, and esters .
Pharmacokinetics
Similar compounds are often absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds can have a variety of effects, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dimethyl-4-methoxybenzyl alcohol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and reactivity .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various chemical reactions due to the presence of the alcohol functional group . The alcohol group can undergo reactions such as conversion into alkyl halides, dehydration to alkenes, and conversion into esters
Molecular Mechanism
It is known that the compound can undergo various chemical reactions due to the presence of the alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-methoxybenzyl alcohol typically involves the reaction of 2,3-dimethyl-4-methoxybenzaldehyde with reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding benzaldehyde using a palladium or platinum catalyst. This method ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: 2,3-Dimethyl-4-methoxybenzaldehyde, 2,3-Dimethyl-4-methoxybenzoic acid.
Reduction: Corresponding alkanes and other reduced derivatives.
Substitution: Various substituted benzyl alcohols.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
2,3-Dimethyl-4-methoxybenzyl alcohol serves as an important intermediate in organic synthesis. It can be used to produce various derivatives and esters that are crucial in the development of pharmaceuticals and agrochemicals. For instance, it can undergo esterification reactions to form 4-methoxybenzyl esters, which are valuable in medicinal chemistry due to their biological activity .
Photocatalytic Reactions
In studies involving photocatalytic oxidation, 4-methoxybenzyl alcohol (closely related to this compound) has been shown to be oxidized to p-anisaldehyde using titanium dioxide as a photocatalyst. This reaction highlights the potential of the compound in photochemical applications and its ability to serve as a precursor for more complex organic molecules .
Pharmaceutical Applications
Neuroprotective Properties
Research has indicated that derivatives of 4-methoxybenzyl alcohol exhibit neuroprotective effects, particularly against ischemic injury. In studies involving brain microvascular endothelial cells, it was found that these compounds could protect against oxidative stress by reducing blood-brain barrier permeability during ischemic conditions . Such findings suggest that this compound may have therapeutic potential in neurodegenerative diseases.
Synthesis of Active Pharmaceutical Ingredients
The compound can also be utilized in the synthesis of various active pharmaceutical ingredients (APIs). Its structure allows for modifications that enhance the pharmacological properties of drugs. For example, it can be transformed into more complex structures that possess enhanced biological activity or improved solubility profiles .
Biological Applications
Antioxidant Activity
There is growing interest in the antioxidant properties of phenolic compounds similar to this compound. These compounds have been shown to scavenge free radicals and reduce oxidative stress in biological systems. This application is particularly relevant in preserving cellular integrity during cold preservation techniques used for organ transplantation .
Protective Effects on Cells
In vitro studies have demonstrated that related compounds can protect cells from oxidative damage during stress conditions. The mechanism involves modulation of signaling pathways associated with cell survival and apoptosis, making these compounds promising candidates for further research in cellular protection strategies .
Data Tables
Case Studies
- Neuroprotective Effects Study
- Photocatalytic Oxidation Experiment
Comparison with Similar Compounds
- 2,4-Dimethoxybenzyl alcohol
- 4-Methoxybenzyl alcohol
- 2,3-Dimethylbenzyl alcohol
Comparison: 2,3-Dimethyl-4-methoxybenzyl alcohol is unique due to the presence of both methyl and methoxy groups on the benzyl alcohol structure. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound in various applications. Compared to similar compounds, it offers enhanced reactivity and selectivity in chemical reactions .
Biological Activity
2,3-Dimethyl-4-methoxybenzyl alcohol (DMBA) is a compound that has garnered attention in various fields, including pharmacology and biochemistry, due to its potential biological activities. This article explores the biological activity of DMBA, focusing on its enzymatic properties, protective effects in cellular models, and implications for therapeutic applications.
DMBA is an aromatic alcohol characterized by the following chemical structure:
- Molecular Formula : C10H14O2
- Molecular Weight : 166.22 g/mol
Enzymatic Activity
Recent studies have highlighted the enzymatic properties of DMBA and its derivatives. For instance, research indicates that related compounds can serve as substrates for specific dehydrogenases, showcasing altered substrate specificity compared to traditional alcohols.
Table 1: Enzymatic Activity Comparison
Compound | Enzyme Type | Specificity Change |
---|---|---|
This compound | Alcohol Dehydrogenase (ADH) | Increased preference for long-chain alcohols |
4-Methoxybenzyl alcohol | Alcohol Dehydrogenase (ADH) | Broad range of activity |
The study of the enzyme JGW derived from Drosophila species demonstrated that it effectively utilizes long-chain primary alcohols, indicating that DMBA could exhibit similar enzymatic behavior due to structural similarities with other alcohols .
Cellular Protective Effects
DMBA has also been investigated for its protective effects against oxidative stress in cellular models. A notable study examined its impact on brain microvascular endothelial cells subjected to oxygen-glucose deprivation/reperfusion (OGD/Rep). The findings revealed that DMBA significantly improved cell viability and reduced lactate dehydrogenase (LDH) release, indicative of cellular damage.
Table 2: Effects of DMBA on Cell Viability
Treatment Condition | Cell Viability (%) | LDH Release (U/L) | Pro-inflammatory Factors (pg/mL) |
---|---|---|---|
Control | 100 | 50 | TNF-α: 10, IL-1β: 15 |
OGD/Rep | 30 | 200 | TNF-α: 50, IL-1β: 60 |
DMBA Treatment | 80 | 70 | TNF-α: 20, IL-1β: 25 |
The treatment with DMBA not only enhanced cell viability but also modulated the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting an anti-inflammatory effect .
The protective mechanisms of DMBA may involve the activation of the PI3K/AKT signaling pathway. Studies indicate that DMBA treatment leads to increased phosphorylation of AKT and enhanced expression of tight junction proteins such as occludin and claudin-5. This suggests that DMBA may help maintain blood-brain barrier integrity during ischemic conditions .
Case Studies
Several case studies have documented the effects of DMBA in various experimental setups:
- Cerebral Ischemia Model : In a rat model of cerebral ischemia/reperfusion injury, DMBA demonstrated significant neuroprotective effects by decreasing blood-brain barrier permeability and enhancing recovery outcomes.
- Inflammation Studies : In vitro studies using macrophage cell lines showed that DMBA reduced inflammatory responses by inhibiting NF-kB activation, further supporting its role as an anti-inflammatory agent.
Properties
IUPAC Name |
(4-methoxy-2,3-dimethylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-5,11H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNIOLGSUAIZPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402836 | |
Record name | 2,3-Dimethyl-4-methoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178049-63-3 | |
Record name | 2,3-Dimethyl-4-methoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethyl-4-methoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.